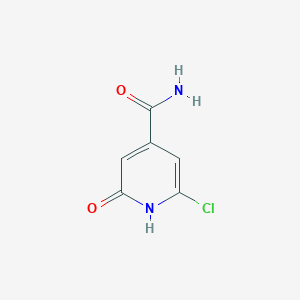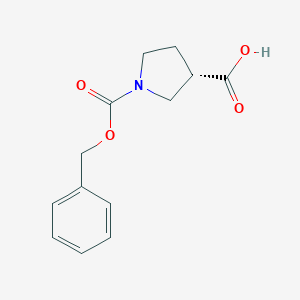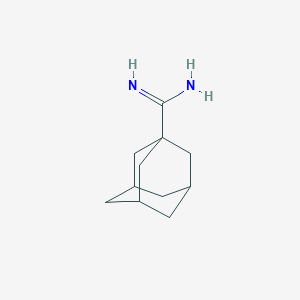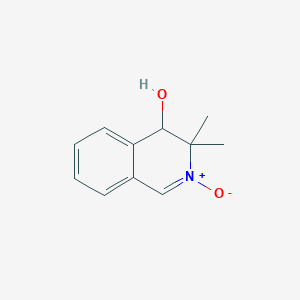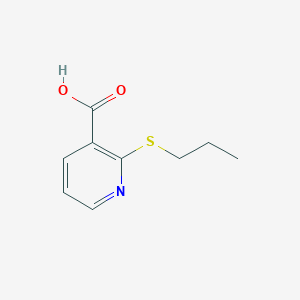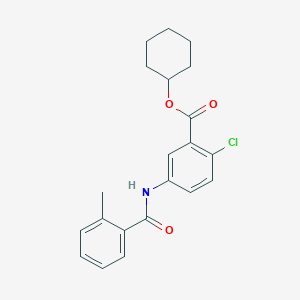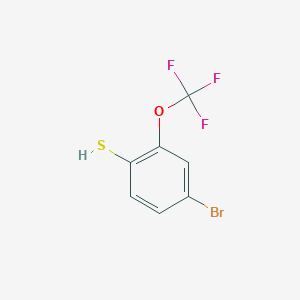
4-Bromo-2-(trifluoromethoxy)thiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(trifluoromethoxy)thiophenol: is an organosulfur compound with the molecular formula C7H4BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiophenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethoxy)thiophenol typically involves the bromination of 2-(trifluoromethoxy)thiophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize the risk of hazardous reactions.
化学反応の分析
Types of Reactions: 4-Bromo-2-(trifluoromethoxy)thiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used under mild conditions to facilitate the coupling process.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenols.
Oxidation Reactions: Products include sulfonic acids and sulfoxides.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
Chemistry: 4-Bromo-2-(trifluoromethoxy)thiophenol is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activities. Derivatives of thiophenols have shown promise in medicinal chemistry as potential therapeutic agents.
Medicine: Research is ongoing to explore the potential use of this compound and its derivatives in drug development. Its unique chemical structure may offer advantages in the design of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and electronic materials.
作用機序
The mechanism of action of 4-Bromo-2-(trifluoromethoxy)thiophenol depends on its specific application. In chemical reactions, the bromine atom and trifluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The thiophenol moiety can undergo oxidation or substitution, leading to the formation of various products.
In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative and its intended use.
類似化合物との比較
2-Bromothiophenol: Similar in structure but lacks the trifluoromethoxy group.
4-Bromo-2-methoxyphenol: Similar in structure but has a methoxy group instead of a trifluoromethoxy group.
4-Bromo-2,2,2-trifluoroacetophenone: Similar in having a bromine and trifluoromethoxy group but differs in the core structure.
Uniqueness: 4-Bromo-2-(trifluoromethoxy)thiophenol is unique due to the combination of a bromine atom, a trifluoromethoxy group, and a thiophenol moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3OS/c8-4-1-2-6(13)5(3-4)12-7(9,10)11/h1-3,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNHDMEBZHFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371354 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-15-6 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
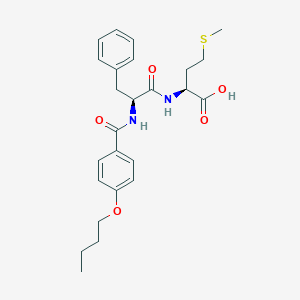
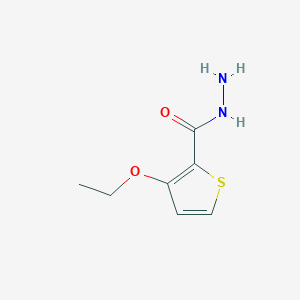
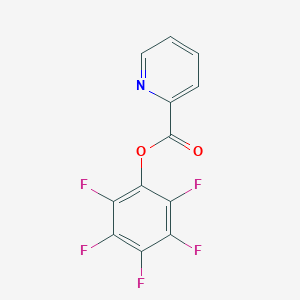
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)
![4-Methylbenzo[d][1,3]dioxol-5-ol](/img/structure/B71031.png)
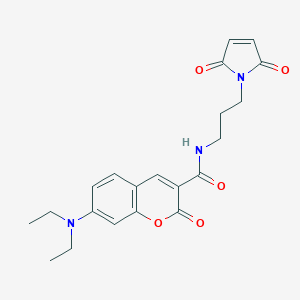

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
